
iso-A 2E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-A 2E is a bisretinoid compound that is an isomer of A2E. Both compounds are derived from vitamin A aldehyde and ethanolamine. This compound is known for its role in the accumulation of lipofuscin in the retinal pigment epithelium, which is associated with age-related macular degeneration and Stargardt disease .
Méthodes De Préparation
Iso-A 2E can be synthesized through a one-step biomimetic preparation method. This involves mixing all-trans-retinal (vitamin A aldehyde) with ethanolamine in ethanol, in the presence of acetic acid, and stirring the mixture at room temperature in the dark for two days . This method yields this compound along with A2E in a 4:1 ratio when exposed to light .
Analyse Des Réactions Chimiques
Iso-A 2E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of different oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride
Applications De Recherche Scientifique
Iso-A 2E is extensively studied for its role in retinal diseases. It is used in research to understand the mechanisms of age-related macular degeneration and Stargardt disease. Studies have shown that dietary intake of macular carotenoids like lutein and zeaxanthin can reduce the levels of this compound in the retinal pigment epithelium, potentially ameliorating these diseases . This compound is also used in studies exploring the phototoxic effects of blue light on the retina .
Mécanisme D'action
Iso-A 2E exerts its effects by accumulating in the retinal pigment epithelium and forming lipofuscin. This accumulation leads to oxidative stress and phototoxicity, which can damage retinal cells and contribute to vision loss. The molecular targets involved include various cellular pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Iso-A 2E is similar to A2E, another bisretinoid compound. Both compounds are derived from vitamin A aldehyde and ethanolamine and share similar structures. this compound is an isomer of A2E, with a different arrangement of double bonds. Other similar compounds include all-trans-retinol and 13-cis-retinol, which are also derived from vitamin A .
Propriétés
Formule moléculaire |
C42H58NO+ |
|---|---|
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
2-[2-[(1Z,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30- |
Clé InChI |
WPWFMRDPTDEJJA-HYQJUSHRSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(/C)\C=C\C=C(/C)\C=C\C3=C(CCCC3(C)C)C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


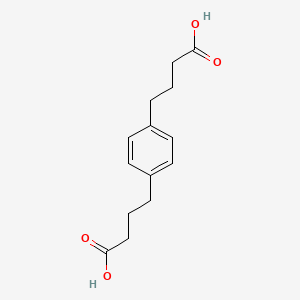
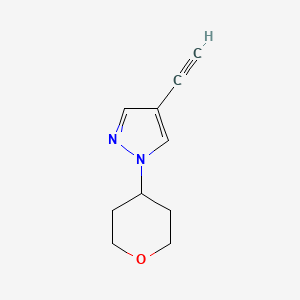
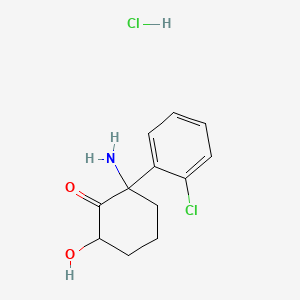
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
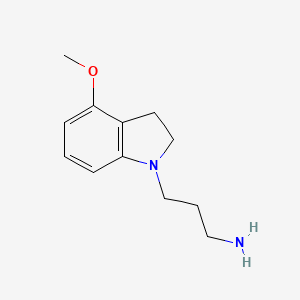
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
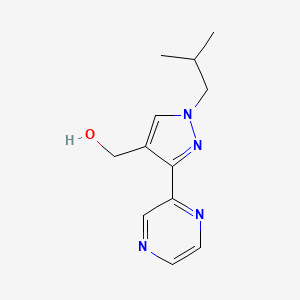
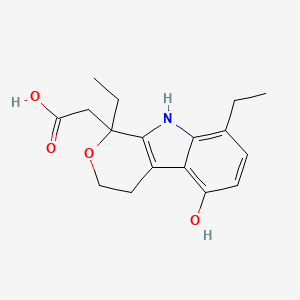
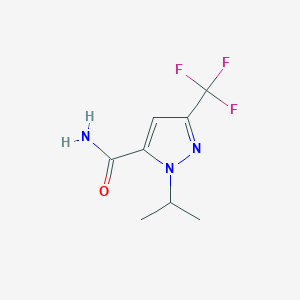
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
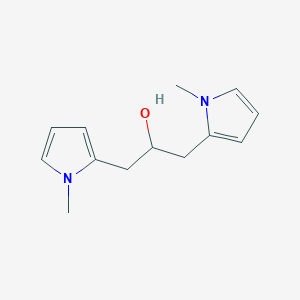

![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
